Furethrin
Description
Furethrin (CAS 17080-02-3) is a synthetic pyrethroid insecticide derived from structural modifications of natural pyrethrins found in chrysanthemum flowers . Its molecular formula is C₂₁H₂₆O₄, with a molecular weight of 342.43 g/mol. Like other pyrethroids, this compound disrupts insect sodium channels, leading to paralysis and death . Synthetic pyrethroids, including this compound, are designed to enhance photostability and efficacy compared to natural pyrethrins, which degrade rapidly under UV light . This compound is primarily used in agricultural and household pest control due to its broad-spectrum activity against insects .
Properties
CAS No. |
17080-02-3 |
|---|---|
Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[3-(furan-2-ylmethyl)-2-methyl-4-oxocyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H26O4/c1-12(2)9-16-19(21(16,4)5)20(23)25-18-11-17(22)15(13(18)3)10-14-7-6-8-24-14/h6-9,16,18-19H,10-11H2,1-5H3 |
InChI Key |
BEYOLLQLGMGJDC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC3=CC=CO3 |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC3=CC=CO3 |
Other CAS No. |
17080-02-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Structural Properties
The table below compares Furethrin with five widely used synthetic pyrethroids:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 17080-02-3 | C₂₁H₂₆O₄ | 342.43 | Cyclopropane core with furan substitution |
| Permethrin | 52645-53-1 | C₂₁H₂₀Cl₂O₃ | 391.29 | Dichlorovinyl substituent |
| Cypermethrin | 52315-07-8 | C₂₂H₁₉Cl₂NO₃ | 416.30 | Cyano group enhances nerve binding |
| Deltamethrin | 52918-63-5 | C₂₂H₁₉Br₂NO₃ | 505.21 | Bromine substitution for increased potency |
| Fenvalerate | 51630-58-1 | C₂₅H₂₂ClNO₃ | 419.90 | Bulkier ester group for prolonged activity |
- Structural Notes: this compound’s furan ring substitution differentiates it from compounds like permethrin (chlorinated vinyl) or deltamethrin (brominated side chain). These substitutions influence binding affinity to sodium channels and environmental stability .
Efficacy Against Target Pests
- Knockdown Effect: this compound exhibits rapid knockdown similar to permethrin but lower than deltamethrin, which is 100-fold more potent against mosquitoes .
- Resistance Profile: Cypermethrin and deltamethrin face higher resistance rates in Anopheles spp. due to widespread use, whereas this compound’s niche applications may reduce resistance risks .
Toxicity Profiles
| Compound | Mammalian Oral LD₅₀ (mg/kg) | Fish LC₅₀ (µg/L) | Bee Toxicity |
|---|---|---|---|
| This compound | 500–1,000 (rat) | 2.5 (rainbow trout) | Moderate |
| Permethrin | 430–4,000 (rat) | 1.4 (rainbow trout) | High |
| Deltamethrin | 135 (rat) | 0.4 (rainbow trout) | Very high |
- Key Findings : this compound’s lower acute toxicity to mammals compared to deltamethrin makes it safer for agricultural use. However, its moderate toxicity to bees necessitates careful application .
Environmental Persistence
- Soil Half-Life : this compound degrades within 10–30 days under aerobic conditions, faster than permethrin (30–90 days) but slower than natural pyrethrins (1–2 days) .
- Photodegradation : The furan ring in this compound improves UV stability compared to natural pyrethrins but remains less stable than cypermethrin’s halogenated structure .
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